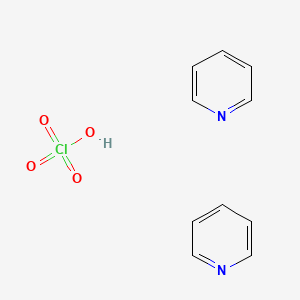

Perchloric acid--pyridine (1/2)

Description

Historical Development and Significance of Pyridine-Perchlorate Systems

The investigation of pyridine (B92270) complexes with metallic perchlorates dates back to the mid-20th century. rsc.orgrsc.org Early research focused on determining the stable stoichiometries of these complexes and their dissociation pressures. rsc.orgrsc.org This foundational work laid the groundwork for understanding the coordination chemistry between pyridine, a basic heterocyclic compound, and the perchlorate (B79767) anion, a strong oxidizer. at.uawikipedia.org The significance of these systems stems from their potential applications in various fields, including as energetic materials, due to the presence of both fuel (pyridine) and oxidizer (perchlorate) moieties within the same structure. at.ua

Evolution of Research Perspectives on Perchloric Acid-Pyridine (1/2)

Initial studies on pyridine-perchlorate systems were primarily concerned with fundamental characterization, such as determining the composition and thermal stability of various complexes. rsc.orgat.ua Over time, research has evolved to include more detailed structural and spectroscopic analyses. The development of advanced analytical techniques has enabled a deeper understanding of the bonding and interactions within these complexes. For instance, single-crystal X-ray diffraction has been instrumental in elucidating the precise three-dimensional arrangement of atoms in related pyridine-metal-perchlorate complexes. researchgate.netnih.govresearchgate.net Spectroscopic methods like IR and Raman spectroscopy have provided insights into the vibrational modes of the pyridine and perchlorate groups, helping to understand how they are affected by complex formation. bohrium.com

Current State of Knowledge and Research Gaps

Current knowledge about the Perchloric acid--pyridine (1/2) complex is centered on its synthesis, structural characterization, and thermal behavior. It is understood to be a salt formed from the protonation of two pyridine molecules by one molecule of perchloric acid, resulting in the bis(pyridinium) perchlorate salt. The chemical formula is C10H11ClN2O4 and it has a molecular weight of approximately 258.66 g/mol . nih.gov

However, several research gaps remain. While the thermal decomposition of pyridinium (B92312) perchlorate salts, in general, has been studied, detailed kinetic and mechanistic studies specifically for the (1/2) complex are not extensively reported. at.ua The influence of substituents on the pyridine ring on the properties of the resulting 1:2 perchlorate complexes is an area that warrants further investigation. Furthermore, while the crystal structures of many related metal-pyridine-perchlorate complexes have been determined, a dedicated crystallographic study of the simple Perchloric acid--pyridine (1/2) salt would provide definitive structural information. researchgate.netnih.govresearchgate.net

| Property | Value |

| Molecular Formula | C10H11ClN2O4 nih.gov |

| Molecular Weight | 258.66 g/mol nih.gov |

| IUPAC Name | perchloric acid;pyridine nih.gov |

| CAS Number | 61071-49-6 nih.gov |

Scope and Objectives of Research on Perchloric Acid-Pyridine (1/2)

The primary objectives of ongoing and future research on the Perchloric acid--pyridine (1/2) complex include:

Synthesis and Characterization: Developing and optimizing synthetic routes to obtain high-purity crystalline material suitable for detailed analysis. This includes comprehensive characterization using techniques such as elemental analysis, FT-IR, Raman, and NMR spectroscopy. bohrium.comresearchgate.net

Structural Elucidation: Determining the precise crystal and molecular structure through single-crystal X-ray diffraction. This will provide crucial information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov

Thermal Analysis: Investigating the thermal stability and decomposition pathway of the complex using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). at.uabohrium.com This is particularly important given the energetic nature of perchlorate salts. at.ua

Theoretical Modeling: Employing computational methods, such as Density Functional Theory (DFT), to complement experimental findings. mdpi.comeurjchem.com Theoretical calculations can provide insights into the electronic structure, vibrational frequencies, and reaction mechanisms that are not easily accessible through experimental means alone.

Properties

CAS No. |

61071-49-6 |

|---|---|

Molecular Formula |

C10H11ClN2O4 |

Molecular Weight |

258.66 g/mol |

IUPAC Name |

perchloric acid;pyridine |

InChI |

InChI=1S/2C5H5N.ClHO4/c2*1-2-4-6-5-3-1;2-1(3,4)5/h2*1-5H;(H,2,3,4,5) |

InChI Key |

VFPAOEGKJHPAFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC=C1.C1=CC=NC=C1.OCl(=O)(=O)=O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparation Protocols for Perchloric Acid Pyridine 1/2

Solution-Based Synthesis Techniques

Solution-based methods are the primary route for the synthesis of Perchloric acid--pyridine (1/2), allowing for precise control over the reaction environment.

The formation of the Perchloric acid--pyridine (1/2) complex is fundamentally an acid-base reaction. Achieving the desired 1:2 stoichiometry of acid to base is critical. The synthesis involves the careful addition of perchloric acid to a solution containing a twofold molar excess of pyridine (B92270). nih.govscienceopen.com

The general reaction can be represented as: 2 C₅H₅N + HClO₄ → [C₁₀H₁₁N₂]⁺[ClO₄]⁻

Researchers have employed precise molar ratios to synthesize related pyridinium (B92312) salts. For instance, the synthesis of 4-(4-Pyridyl)pyridinium perchlorate (B79767) is achieved by reacting 4,4'-bipyridine (B149096) and 10% aqueous perchloric acid in a strict 1:1 molar ratio. scienceopen.com Similarly, other pyridinium perchlorates are formed by reacting equimolar amounts of a pyridine derivative and perchloric acid. google.com The proton transfer from the strong acid to the basic nitrogen atom of the pyridine ring is the driving force of the reaction, leading to the formation of the stable pyridinium salt. at.uaevitachem.com

Table 1: Stoichiometric Control in Pyridinium Salt Synthesis

| Target Compound | Reactant A | Reactant B | Molar Ratio (A:B) | Reference |

|---|---|---|---|---|

| Perchloric acid--pyridine (1/2) | Perchloric Acid | Pyridine | 1:2 | nih.gov |

| 4-(4-Pyridyl)pyridinium perchlorate | 10% aq. HClO₄ | 4,4'-Bipyridine | 1:1 | scienceopen.com |

| 4-thioureidoiminomethylpyridinium perchlorate | 66% aq. HClO₄ | 4-Pyridinecarboxaldehyde | ~1:1 | google.com |

This table illustrates the importance of controlled molar ratios in the synthesis of various pyridinium perchlorate salts.

The choice of solvent system is a crucial parameter that significantly influences reaction rate, product yield, and purity. Perchloric acid is typically available as a concentrated aqueous solution (e.g., 70%), which can be used directly or diluted. at.ua The reaction can be conducted in various solvents, with the selection depending on the solubility of the reactants and the final product.

Commonly used solvents include:

Water: Pyridinium perchlorate salts can be prepared and recrystallized from distilled water. at.ua

Alcohols: Ethanol (B145695) and methanol (B129727) are frequently used. For example, pyridin-4-ylmethanaminium perchlorate is synthesized by mixing an ethanolic solution of the pyridine derivative with aqueous perchloric acid. nih.gov Methanol has been used as the solvent for the preparation of 4-(4-Pyridyl)pyridinium perchlorate. scienceopen.com

Mixed Solvents: A combination of solvents can be used to fine-tune the solubility and crystallization process. A methanol/water mixture was used to grow single crystals of pyridin-4-ylmethanaminium perchlorate monohydrate. nih.gov

The solvent affects the reaction by mediating the interaction between the reactants and by influencing the solubility of the resulting salt. In many cases, the product is sparingly soluble in the reaction medium, allowing for its precipitation and isolation. For example, pyridinium perchlorate precipitates from the reaction mixture after about an hour. at.ua

Crystallization and Purification Strategies

Obtaining the Perchloric acid--pyridine (1/2) complex in a pure, crystalline form is essential for its characterization and further use. This involves optimized crystallization procedures and effective purification methods.

The growth of high-quality single crystals is often desired for definitive structural analysis via X-ray diffraction. Several techniques can be employed:

Slow Evaporation: This is a common and straightforward method. A saturated solution of the compound is left undisturbed at a constant temperature, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of well-defined crystals. nih.gov

Slow Cooling: This method involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution, which is then cooled slowly. The decrease in solubility upon cooling induces crystallization. This technique was used for 4-(4-Pyridyl)pyridinium perchlorate, where a heated solution in methanol was cooled to room temperature. scienceopen.com

Supersaturation Control: The key to growing large, high-quality crystals is controlling the rate of supersaturation. nih.gov This can be achieved by carefully selecting the solvent or a mixture of solvents to ensure that the solubility gradient changes slowly as conditions (temperature, solvent concentration) are altered.

Table 2: Crystallization Conditions for Pyridinium Salts

| Compound | Crystallization Method | Solvent System | Time Period | Reference |

|---|---|---|---|---|

| Pyridin-4-ylmethanaminium perchlorate monohydrate | Slow Evaporation | Methanol/Water | 3 weeks | nih.gov |

| 4-(4-Pyridyl)pyridinium perchlorate methanol solvate | Slow Cooling | Methanol | Not specified | scienceopen.com |

| Thiazolo-Pyridine Derivatives | Supersaturation | Water, NMP | Not specified | nih.gov |

This table provides examples of different conditions used for the crystallization of pyridine-based salts.

Once crystallization is complete, the solid product must be isolated and purified.

Filtration: The primary method for separating the crystalline solid from the mother liquor is filtration, often using a Büchner or Schott filter. nih.govgoogle.com

Washing: The collected crystals are typically washed with a small amount of a cold solvent in which the product has low solubility. This removes residual mother liquor and soluble impurities. Ethyl acetate (B1210297) has been used to wash pyridinium perchlorate salts. at.ua

Recrystallization: This is the most powerful technique for purifying crystalline solids. It involves dissolving the crude product in a minimum amount of a hot solvent and then allowing the solution to cool, whereupon the purified compound crystallizes out, leaving impurities behind in the solution. Distilled water is a common recrystallization solvent for these salts. at.ua

Drying: After isolation and washing, the pure crystals are dried to remove any residual solvent. This can be done by air-drying or drying under vacuum. nih.govgoogle.com

The purity of the final product can be verified through techniques such as Thin Layer Chromatography (TLC), melting point determination, and elemental analysis. at.ua

Comparative Analysis of Synthetic Pathways

The primary synthetic pathway to Perchloric acid--pyridine (1/2) is the direct acid-base neutralization reaction. However, variations in the execution of this pathway can impact the outcome.

The main comparison points are the reaction conditions:

Temperature: Syntheses can be performed at room temperature, which is simpler and safer, or may require heating to ensure the dissolution of reactants. nih.govscienceopen.com The reaction to form 4-thioureidoiminomethylpyridinium perchlorate is exothermic, raising the temperature to 50-60°C. google.com

Reaction Time: The time required for the reaction and subsequent precipitation can vary significantly. Some reactions are complete within hours, while others may require stirring for extended periods or standing for a week to achieve full crystallization. nih.govat.ua

Solvent Choice: As discussed, the solvent is a key variable. Using an aqueous medium is straightforward, while employing organic solvents like ethanol or methanol may offer better control over solubility and crystallization, potentially leading to higher purity or better crystal morphology. nih.govat.uascienceopen.com

Emerging Green Chemistry Approaches to Synthesis

Key green chemistry approaches that show promise for the synthesis of perchloric acid-pyridine complexes include microwave-assisted synthesis, mechanochemistry, and the use of aqueous media. Although direct studies detailing the synthesis of the specific 1:2 perchloric acid-pyridine complex via these methods are not extensively documented, the successful application of these techniques to a wide array of other pyridinium salts provides a strong basis for their potential applicability. srce.hracs.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been established as a powerful tool in organic synthesis, offering significant reductions in reaction times and often leading to higher yields compared to conventional heating methods. acs.orgorganic-chemistry.orgmdpi.com For the preparation of pyridinium salts, microwave-assisted protocols can accelerate the quaternization reaction, sometimes in solvent-free conditions or in minimal amounts of a polar solvent. organic-chemistry.orgmdpi.com This technique's primary advantages are its high energy efficiency and rapid heating, which can potentially minimize the formation of by-products. mdpi.com The application of microwave heating to the reaction of pyridine with perchloric acid could offer a much faster and more energy-efficient route to the desired 1:2 complex compared to traditional refluxing methods. researchgate.netorganic-chemistry.org

Mechanochemical Synthesis (Grinding): Mechanochemistry, which involves inducing reactions by grinding solid reactants together, represents a significant advancement in solvent-free synthesis. srce.hr This technique has been successfully used for the clean and efficient production of various quaternary pyridinium salts. srce.hr In a process known as liquid-assisted grinding (LAG), a minimal amount of liquid is added to the solid reactants to facilitate the reaction, combining the benefits of a solvent-free approach with enhanced reaction kinetics. This method avoids the issues associated with bulk solvents, such as toxicity, cost of disposal, and environmental impact. Synthesizing the perchloric acid-pyridine (1/2) salt via mechanochemical grinding of pyridine with a solid perchlorate salt or with carefully controlled addition of perchloric acid could be a viable green alternative.

Aqueous Synthesis: Utilizing water as a reaction solvent is a cornerstone of green chemistry. Several synthesis methods for pyridinium and related heterocyclic compounds have been developed using aqueous media. google.comrsc.org For the synthesis of pyridinium perchlorate, conducting the reaction in water could be a straightforward approach. The synthesis of pyridin-4-ylmethanaminium perchlorate monohydrate has been demonstrated by reacting the amine with perchloric acid in an aqueous solution. nih.gov This approach eliminates the need for volatile organic compounds (VOCs), simplifying the workup procedure, which often involves simple filtration of the crystalline product.

The following table compares a representative conventional synthesis with potential green alternatives that could be adapted for the preparation of the Perchloric acid--pyridine (1/2) complex.

Interactive Data Table: Comparison of Synthetic Methodologies

| Feature | Conventional Method | Microwave-Assisted Synthesis (Hypothetical) | Mechanochemical Synthesis (Hypothetical LAG) |

| Principle | Acid-base reaction in organic solvent with heating. at.ua | Rapid, uniform heating using microwave irradiation. researchgate.netorganic-chemistry.org | Reaction induced by mechanical force (grinding). srce.hr |

| Solvent | Ethanol, Acetone, or other organic solvents. at.uaresearchgate.net | Minimal polar solvent (e.g., acetonitrile) or solvent-free. organic-chemistry.orgmdpi.com | Solvent-free or minimal liquid for LAG. srce.hr |

| Reaction Time | Several hours to days (including crystallization). at.ua | Minutes to a few hours. acs.orgmdpi.com | Minutes. srce.hr |

| Energy Input | Prolonged heating (reflux). rdd.edu.iq | High-efficiency, targeted microwave energy. | Low energy; mechanical force. |

| Yield | Generally good to high. | Often higher than conventional methods. acs.org | Typically moderate to excellent. srce.hr |

| Workup | Cooling, filtration, recrystallization from solvent. nih.gov | Filtration, washing with a non-polar solvent. | Extraction with a minimal amount of solvent, filtration. srce.hr |

| Green Advantage | Low | Reduced energy consumption and reaction time. mdpi.com | Drastic reduction or elimination of solvent waste. |

While these emerging techniques have been validated for a range of related compounds, their specific adaptation and optimization for the synthesis of the perchloric acid-pyridine (1/2) complex remain an area for further investigation. The development of such protocols would represent a significant step towards more sustainable chemical manufacturing processes.

Advanced Structural Elucidation and Intramolecular/intermolecular Interactions in Perchloric Acid Pyridine 1/2

High-Resolution Crystallographic Investigations

High-resolution single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional atomic arrangement of a crystalline solid like Perchloric acid--pyridine (1/2). However, specific crystallographic data for this 1:2 complex are not found in the reviewed literature. Analysis of the closely related 1:1 salt, pyridinium (B92312) perchlorate (B79767) (PyHClO₄), demonstrates how such a study would be conducted. researchgate.netsmolecule.com

A crystallographic study would provide the exact bond lengths and angles for both the perchlorate anion and the cationic pyridine-based component. For the perchlorate anion, the four Cl-O bond lengths and the O-Cl-O bond angles would be determined, indicating whether the tetrahedron is regular or distorted due to interactions within the crystal lattice. For the pyridine (B92270) component, precise measurements of C-C, C-N, and C-H bond lengths, as well as internal ring angles, would reveal the effects of protonation on the aromatic system when compared to neutral pyridine.

Table 1: Hypothetical Bond Parameter Data from Crystallographic Analysis No experimental data is available for the title compound. This table illustrates the type of data that would be generated. | Parameter | Atom 1 | Atom 2 | Expected Value (Å or °) | | :--- | :--- | :--- | :--- | | Bond Length | Cl | O | ~1.44 Å | | Bond Length | N | H | ~0.8-1.0 Å | | Bond Length | N | C | ~1.35 Å | | Bond Angle | O | Cl | O | ~109.5° | | Bond Angle | C | N | C | ~120° |

This analysis would define the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). It would also reveal how the cations and anions are arranged relative to one another in the crystal, identifying any significant intermolecular interactions like hydrogen bonding or π-π stacking that stabilize the three-dimensional structure. For instance, in the crystal structure of the related 4-(4-pyridylamino)pyridinium perchlorate, cations are linked into chains and layers, with perchlorate anions anchored by hydrogen bonds. nih.gov

Table 2: Hypothetical Unit Cell Parameter Data No experimental data is available for the title compound. This table illustrates the type of data that would be generated.

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/n |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

Spectroscopic Probes for Investigating Structural and Electronic Insights

Spectroscopic methods provide complementary information to crystallography, offering insights into the vibrational and electronic structure and the behavior of the compound in solution.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the molecular environment through vibrational modes. For the Perchloric acid--pyridine (1/2) complex, these spectra would be expected to show characteristic bands for both the pyridinium cation and the perchlorate anion.

Pyridinium Cation Modes: The formation of the pyridinium ion leads to characteristic shifts in the vibrational modes of the pyridine ring. For example, the ring breathing mode often shifts to a higher frequency upon coordination or protonation. nih.gov New bands corresponding to the N-H stretching and bending vibrations would also appear.

Perchlorate Anion Modes: A free perchlorate ion with tetrahedral (Td) symmetry has four fundamental modes of vibration, but only two are typically IR active and all four are Raman active. In a crystal, interaction with the cation can lower this symmetry, causing formally inactive modes to appear and degenerate modes to split. nih.govresearchgate.net For example, a strong, broad peak around 1100 cm⁻¹ (asymmetric stretch) and a sharp peak near 625 cm⁻¹ (asymmetric bend) are characteristic of the perchlorate ion in IR spectra. researchgate.net

A detailed study on pyridinium perchlorate (1:1) has used IR and Raman spectroscopy combined with DFT calculations to assign the vibrational modes and analyze the hydrogen bonding between the ions. nih.gov A similar analysis for the 1:2 complex would be invaluable.

Table 3: Representative Vibrational Modes and Expected Wavenumbers (cm⁻¹) Based on data for the related pyridinium perchlorate (1:1) compound. nih.gov Specific data for the 1:2 complex is unavailable.

| Vibration | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | ~3200-3000 | ~3200-3000 |

| C-H Stretch (Aromatic) | ~3100-3050 | ~3100-3050 |

| Ring Vibrations | ~1630, 1530, 1480 | ~1630, 1530, 1480 |

| ClO₄⁻ (ν₃, Asymmetric Stretch) | ~1100 (very strong, broad) | ~1100 (weak) |

| Ring Breathing | ~1030 | ~1010 (strong) |

| ClO₄⁻ (ν₁, Symmetric Stretch) | Inactive | ~940 (very strong) |

| ClO₄⁻ (ν₄, Asymmetric Bend) | ~625 (strong) | ~625 |

¹H and ¹³C NMR spectroscopy in solution would provide critical information on the structure and electronic environment of the pyridine component.

¹H NMR: Upon protonation, the signals for the pyridine ring protons shift downfield (to higher ppm) due to the increased positive charge on the ring. The α-protons (adjacent to nitrogen) are most affected. cdnsciencepub.com The presence of a single set of pyridine signals would suggest that the two pyridine units are chemically equivalent on the NMR timescale, which could be due to rapid proton exchange between them.

¹³C NMR: Similar to ¹H NMR, the carbon signals of the pyridine ring would shift downfield upon protonation. The magnitude of the shifts for the α, β, and γ carbons can provide further detail on the charge distribution within the pyridinium ring. nih.gov

Dynamics: Variable-temperature NMR studies could reveal dynamic processes, such as the rate of proton exchange between the two pyridine molecules, or between the cation and any residual water or solvent. In non-polar solvents, NMR can be used to study the extent of proton transfer and the formation of charge-transfer complexes. cdnsciencepub.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Perchloric acid |

| Pyridine |

| Perchloric acid--pyridine (1/2) |

| Pyridinium perchlorate |

| 4-(4-pyridylamino)pyridinium perchlorate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions and complexation in the perchloric acid-pyridine system. The absorption of UV-Vis light by molecules induces the excitation of valence electrons from their ground state to a higher energy excited state. bspublications.net The primary transitions observed in pyridine are π-π* and n-π* transitions. researchgate.netuzh.ch

The UV spectrum of pyridine typically shows absorption maxima around 254-257 nm, which are attributed to a combination of π-π* and n-π* electronic transitions. researchgate.net Upon interaction with an acid like perchloric acid, the electronic properties of pyridine change significantly. rsc.org The formation of the pyridinium cation (C₅H₅NH⁺) upon protonation by perchloric acid leads to noticeable shifts in the UV-Vis absorption bands. rsc.orgnih.gov

Studies on the interaction of pyridine with acid sites show that the formation of pyridinium ions on Brønsted acid sites, coordination to Lewis acid sites, and hydrogen bonding to surface hydroxyl groups all result in characteristic absorption bands in the UV-Vis region. rsc.org Specifically, the n–π* transition of the pyridine moiety vanishes upon protonation, and the absorption associated with the π–π* transition can increase substantially. nih.gov In the titration of similar amine compounds with perchloric acid, changes in absorbance are used to monitor the consumption of the base and the formation of the complex. bspublications.net

The complexation between pyridine and perchloric acid can be monitored by observing these spectral changes. The disappearance of the n-π* transition band and the bathochromic (red) or hypsochromic (blue) shift of the π-π* bands provide evidence for the formation of the pyridinium perchlorate complex.

Theoretical and Computational Chemistry Studies

Theoretical and computational methods provide profound insights into the molecular and electronic structure of the perchloric acid-pyridine complex, complementing experimental data.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the geometrical optimization and electronic structure of molecular systems. mdpi.comresearchgate.net For the perchloric acid-pyridine complex, DFT calculations, often using functionals like B3LYP, can determine the most stable three-dimensional arrangement of the atoms, including bond lengths and angles. patsnap.comijcce.ac.irmostwiedzy.pl

In related systems, DFT studies on pyridine derivatives in perchloric acid have been used to identify adsorption centers responsible for interaction. mdpi.com These calculations reveal that the nitrogen atom in the pyridine ring is a primary site for interaction. researchgate.net The electronic structure analysis through DFT provides information on the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcce.ac.iraps.org The energy gap between HOMO and LUMO is a crucial parameter, indicating the chemical reactivity and stability of the complex. ijcce.ac.ir For instance, a smaller energy gap suggests a higher reactivity and a stronger ability to be adsorbed on a surface. mdpi.com

DFT calculations have been successfully used to study pyridine, pyrazine, and their derivatives, providing data on electron affinities and potential energy curves. mostwiedzy.pl These theoretical studies are in good agreement with experimental results and help in understanding the substituent effects on the electron-donating efficacy of the pyridine nitrogen. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Pyridine System Studies

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| PBE | - | Corrosion inhibition study of pyridine derivatives in perchloric acid. | mdpi.com |

| B3LYP | 6-311++G(d,p) | Electronic structure and spectral analysis of pyridinyl phosphonates. | ijcce.ac.ir |

| B3LYP | 6-31(d,p) | Electronic properties of pyridine and related nitrogen heterocycles. | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Forces

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions over time. conicet.gov.arnih.gov For the perchloric acid-pyridine system, MD simulations can model the interactions between the pyridinium cation and the perchlorate anion, as well as their interactions with surrounding solvent molecules. mdpi.comresearchgate.net

MD simulations performed on pyridine derivatives in aqueous perchloric acid have provided molecular-level insights into their adsorption mechanisms on metal surfaces. mdpi.com These simulations help in understanding the orientation of the pyridine molecules and calculating interaction energies. mdpi.commdpi.com The results often show that pyridine molecules tend to adsorb in a flat-lying manner on surfaces. mdpi.com

The simulations can also elucidate the role of intermolecular forces, such as hydrogen bonds and van der Waals forces, in the stability of the complex in solution. researchgate.net For example, in the presence of water, water molecules can compete with the inhibitor molecules for adsorption sites, potentially weakening the interactions through the formation of hydrogen bonds. mdpi.com The force fields used in these simulations, such as COMPASSII, are crucial for accurately modeling the system's behavior. mdpi.com

Quantum Chemical Analysis of Bonding Characteristics

Quantum chemical analyses provide a detailed understanding of the nature of chemical bonds within a molecule or complex. nih.gov In the perchloric acid-pyridine (1/2) complex, the primary interaction is the ionic bond between the protonated pyridinium cation (C₅H₅NH⁺) and the perchlorate anion (ClO₄⁻). However, the bonding has significant covalent character, particularly in the N-H bond formed upon protonation.

Quantum chemical investigations of analogous systems, such as the pyridine-borane complex, have elucidated the nature of dative bonds and the resulting charge transfer. nih.govresearchgate.net In the pyridine-perchloric acid complex, Natural Bond Orbital (NBO) analysis can be used to quantify the charge transfer from the pyridine nitrogen to the proton from perchloric acid. This analysis also helps in understanding the delocalization of electron density and hyperconjugative interactions that contribute to the stability of the complex. ijcce.ac.irrsc.org

These computational methods allow for the decomposition of the total interaction energy into components like electrostatic, polarization, and charge-transfer contributions, offering a deeper insight into the forces holding the complex together.

Prediction of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data for validation. patsnap.comrsc.org Time-dependent DFT (TD-DFT) is a common method for calculating theoretical UV-Vis absorption spectra. ijcce.ac.ir For the perchloric acid-pyridine complex, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can confirm the electronic transitions (e.g., π-π, n-π) and the shifts observed upon complexation. ijcce.ac.ir

Similarly, DFT calculations can predict vibrational frequencies (IR and Raman spectra). researchgate.net By calculating the harmonic vibration frequencies, it is possible to assign the observed experimental bands to specific molecular vibrations, such as the N-H stretch of the pyridinium ion or the vibrations of the perchlorate anion. researchgate.net Theoretical calculations have also been used to predict NMR chemical shifts, which can provide further structural confirmation. ijcce.ac.ir

Hydrogen Bonding Networks and Non-Covalent Interactions

The structure and stability of the perchloric acid-pyridine (1/2) complex are significantly influenced by a network of hydrogen bonds and other non-covalent interactions. mdpi.comacs.org The primary and strongest hydrogen bond is the N⁺-H···O interaction between the protonated nitrogen of the pyridinium cation and an oxygen atom of the perchlorate anion.

Studies on related systems, such as pyridine N-oxide complexes with acids, have extensively characterized the hydrogen bonds formed. acs.org In the solid state, these interactions can lead to the formation of extended supramolecular structures. DFT calculations have shown that the carboxylic acid···pyridine hydrogen bond is a particularly strong and useful interaction in forming co-crystals. acs.org

Beyond the principal hydrogen bond, other non-covalent interactions play a crucial role. These include:

Ionic Interactions : Strong electrostatic attraction between the positively charged pyridinium cation and the negatively charged perchlorate anion.

π-π Stacking : Interactions between the aromatic rings of adjacent pyridinium cations.

Molecular dynamics simulations and quantum chemical calculations are essential tools for analyzing these complex interaction networks, providing details on interaction energies and geometries. mdpi.comrsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Perchloric acid |

| Pyridine |

| Pyridinium |

| p-toluidine |

| Pyridine N-oxide |

N-H...O Hydrogen Bonding Characterization

The primary and most dominant intermolecular interaction governing the crystal structure of pyridinium-based salts is the hydrogen bond formed between the acidic proton on the pyridinium nitrogen (N-H) and an oxygen atom of the perchlorate anion. grafiati.com This interaction is a classic example of a strong charge-assisted hydrogen bond, where the formal positive charge on the pyridinium cation and the negative charge on the perchlorate anion significantly enhance the electrostatic attraction.

In the solid state, the pyridinium cation acts as a hydrogen-bond donor, while the oxygen atoms of the tetrahedral perchlorate anion serve as acceptors. researchgate.net These N-H...O hydrogen bonds are instrumental in linking the cationic and anionic components into well-defined structural motifs, such as infinite chains or more complex three-dimensional networks. nih.govresearchgate.net In some substituted pyridinium perchlorate systems, the perchlorate anion can be anchored to layers of cations through these N-H...O bonds. nih.gov

The geometry of these hydrogen bonds is a key indicator of their strength and nature. Detailed crystallographic studies on related perchlorate salts reveal specific bond lengths and angles. For instance, in structures where a protonated nitrogen interacts with a perchlorate oxygen, N...O distances can range from approximately 3.0 Å to 3.15 Å, with corresponding N-H...O angles indicating a significant, though not always linear, interaction. beilstein-journals.org In some cases, bifurcated hydrogen bonds are observed, where a single N-H group interacts with two acceptor oxygen atoms simultaneously. nih.gov The dynamics of the pyridinium cations and their hydrogen bonding with the anions are known to play a crucial role in the physical properties, such as ferroelectricity, observed in some of these molecular-ionic crystals. nih.gov

Table 1: Representative N-H...O Hydrogen Bond Geometries in Perchlorate Salts Note: Data is sourced from studies on related organic perchlorate compounds to illustrate typical interaction parameters.

| Donor (D) | Acceptor (A) | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) | Reference Compound |

| N-H | O-ClO₃ | 0.89 | 2.08 | 2.933 (3) | 160 | 3-(Ammoniomethyl)pyridinium bis(perchlorate) |

| N-H | O-ClO₃ | 0.86 | - | - | - | 4-(4-Pyridyl)pyridinium perchlorate methanol (B129727) solvate |

| N-H | O-ClO₃ | - | - | 3.018 (9) | 118 | Hexaprotonated octaaminocryptand perchlorate |

| N-H | O-ClO₃ | - | - | 3.146 (8) | 137 | Hexaprotonated octaaminocryptand perchlorate |

C-H...O Hydrogen Bonding Elucidation

The C-H groups of the pyridine ring (ortho, meta, and para) can all participate in these interactions. Ab initio calculations and analyses of crystallographic databases show that such interactions are a common feature of pyridine-containing structures. rsc.org These studies reveal that the interaction energy for a single pyridine C-H...O bond is noteworthy, and it is enhanced by the presence of the positive charge on the ring and the simultaneous formation of the stronger N-H...O hydrogen bond. rsc.org

Crystallographic reports on analogous systems provide geometric data for these weak interactions. For example, in 3-(ammoniomethyl)pyridinium bis(perchlorate), C-H...O contacts with H...O distances of around 2.5 Å and C-H...O angles in the range of 120-145° have been identified. nih.gov Similarly, in other organic perchlorate salts, C-H...O contacts with donor-to-acceptor distances between 3.2 Å and 3.4 Å are observed, contributing to the formation of the supramolecular assembly. rsc.org These interactions can be intramolecular, helping to define the conformation of the cation, or intermolecular, connecting adjacent ions. mdpi.com

Table 2: Examples of C-H...O Hydrogen Bond Parameters in Related Perchlorate Crystals

| Donor (D) | Acceptor (A) | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) | Reference Compound |

| C5-H5 | O1 | 0.93 | 2.54 | 3.350 (4) | 145 | 3-(Ammoniomethyl)pyridinium bis(perchlorate) |

| C6-H6A | O8 | 0.97 | 2.50 | 3.137 (3) | 123 | 3-(Ammoniomethyl)pyridinium bis(perchlorate) |

| C-H | O-ClO₃ | - | - | 3.211(5) - 3.444(5) | - | [H-β-(2-pyridyl)-Ala-OH][ClO₄] |

| C21-H21 | O3 | - | 2.355 | - | - | Bis(Pyridine)silver(I) Perchlorate |

Anion-π and π-π Stacking Interactions in Solid State

In addition to hydrogen bonding, the solid-state structure of pyridinium perchlorate is influenced by other non-covalent forces, namely anion-π and π-π stacking interactions. These interactions involve the aromatic π-system of the pyridinium cation.

Anion-π interactions occur between the electron-deficient π-system of the pyridinium ring and the negatively charged perchlorate anion. The electron-withdrawing effect of the protonated nitrogen atom enhances the quadrupole moment of the aromatic ring, making its face susceptible to interaction with anions. beilstein-journals.org Studies on various systems have shown that inorganic anions can form strong and centered anion-π contacts. nih.gov In some complex crystal structures, the distance between the center of an aromatic ring and an oxygen atom of an interacting anion can be around 4.0 Å, indicative of this type of stabilizing force. conicet.gov.ar

π-π stacking interactions involve the parallel or offset face-to-face arrangement of pyridinium rings. These interactions are driven by a combination of electrostatic and van der Waals forces. In the crystal structures of some substituted pyridinium salts, these interactions are evident, with centroid-to-centroid distances between adjacent rings typically ranging from 3.6 Å to 3.9 Å. nih.govresearchgate.netmdpi.com These stacking interactions often lead to the formation of columnar or layered structures. However, it is important to note that in some pyridinium perchlorate derivatives, significant π-π stacking is not observed, indicating that the crystal packing is primarily dominated by the stronger hydrogen bonding interactions. nih.gov

Table 3: Stacking Interaction Geometries in Related Pyridinium Compounds

| Interaction Type | Description | Centroid-to-Centroid Distance (Å) | Reference Compound |

| π-π Stacking | Between unprotonated pyridine rings | 3.5913 (7) | 4-(4-Pyridyl)pyridinium perchlorate methanol solvate |

| π-π Stacking | Between unprotonated pyridine rings | 3.6526 (7) | 4-(4-Pyridyl)pyridinium perchlorate methanol solvate |

| π-π Stacking | Between pyridine ligands within a dimer | 3.6657 (14) | Bis(Pyridine)silver(I) Perchlorate |

| π-π Stacking | Between pyridine ligands of neighboring dimers | 3.7449 (14) | Bis(Pyridine)silver(I) Perchlorate |

| Anion-π | Between aromatic ring and carboxyl O atom | 3.99 (2) | Ni(H₂O)₅(DMAP)·2H₂O |

Mechanistic Investigations of Perchloric Acid Pyridine 1/2 in Chemical Transformations

Role as a Brønsted Acid in Proton Transfer Reactions

The Brønsted-Lowry theory defines an acid as a proton (H⁺) donor and a base as a proton acceptor. wikipedia.orgat.uawikipedia.org In the formation of perchloric acid-pyridine (1/2), perchloric acid donates a proton to the lone pair of electrons on the nitrogen atom of pyridine (B92270), forming the pyridinium (B92312) cation ([C₅H₅NH]⁺) and the perchlorate (B79767) anion (ClO₄⁻). wikipedia.org The resulting salt, pyridinium perchlorate, can then act as a Brønsted acid by donating the proton from the pyridinium cation in subsequent chemical reactions.

The extent of proton transfer from the pyridinium cation to a substrate is governed by the protonation equilibrium, which is dependent on the relative acidities of the pyridinium ion and the substrate, as well as the nature of the solvent. The acidity of the pyridinium ion is often expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka) of its conjugate acid.

In aqueous solutions, pyridine is a weak base. chemistrysteps.com The pKa of the pyridinium ion is approximately 5.25, indicating that it is a moderately strong acid. wikipedia.org The equilibrium for the dissociation of the pyridinium ion in water is shown below:

C₅H₅NH⁺(aq) + H₂O(l) ⇌ C₅H₅N(aq) + H₃O⁺(aq)

The acidity of pyridinium perchlorate can be influenced by the solvent. In glacial acetic acid, a weakly basic solvent, both pyridine and its protonated perchlorate salt exhibit distinct acidic properties. Potentiometric studies have been employed to determine the equilibrium constants in this medium. nih.gov

Table 1: Equilibrium Constants of Pyridine and Pyridinium Perchlorate in Glacial Acetic Acid

| Compound | Equilibrium | pKa Value | Reference |

|---|---|---|---|

| Pyridine | C₅H₅N + CH₃COOH ⇌ C₅H₅NH⁺ + CH₃COO⁻ | pK(B) = 5.98 ± 0.02 | nih.gov |

| Pyridinium Perchlorate | C₅H₅NH⁺ClO₄⁻ ⇌ C₅H₅NH⁺ + ClO₄⁻ | pK(PyHClO₄) = 5.47 ± 0.02 | nih.gov |

The data indicates that in glacial acetic acid, pyridinium perchlorate is a relatively strong acid. The choice of solvent is crucial as it can modulate the proton-donating ability of the pyridinium cation, thereby influencing the rate and outcome of catalyzed reactions. at.ua

The pyridinium ion generated from the perchloric acid-pyridine (1/2) complex can serve as a proton donor in acid-catalyzed reactions. While specific kinetic studies employing pyridinium perchlorate as the primary catalyst are not extensively documented, the principles of proton catalysis by pyridinium salts are well-established. In these reactions, the protonated pyridine transfers a proton to the substrate in a rate-determining step, thereby activating the substrate for subsequent transformation.

For instance, in reactions occurring in non-aqueous media, pyridinium salts can provide a controlled source of protons, avoiding the use of strong mineral acids which might lead to unwanted side reactions. The kinetics of such reactions would be expected to show a dependence on the concentration of the pyridinium perchlorate. The catalytic cycle would involve the protonation of the substrate by the pyridinium ion, followed by the reaction of the protonated substrate and the subsequent deprotonation to regenerate the pyridine and release the product.

Catalytic Activation Mechanisms

The catalytic activity of perchloric acid-pyridine (1/2) stems from its ability to activate substrates, primarily through protonation.

The primary mode of substrate activation by pyridinium perchlorate is through protonation. The acidic proton of the pyridinium cation can be transferred to a basic site on the substrate molecule. This protonation increases the electrophilicity of the substrate, making it more susceptible to attack by a nucleophile. This is a common strategy in organic synthesis to activate functional groups such as carbonyls, imines, and epoxides.

Pyridine itself is known to be a nucleophilic catalyst and can also act as a ligand to coordinate with metal centers, thereby activating substrates. nih.gov However, in the context of the perchloric acid-pyridine (1/2) complex acting alone, the dominant activation pathway is protonation by the pyridinium cation. The formation of N-alkenyl-2-pyridones from 2-halopyridinium salts highlights how the formation of a pyridinium salt activates the pyridine ring itself for further reactions. uiowa.edu

Detailed transition state analysis for reactions specifically catalyzed by perchloric acid-pyridine (1/2) is not extensively available in the scientific literature. However, insights can be drawn from studies of related systems and computational chemistry. The transition state of a proton transfer reaction from the pyridinium cation to a substrate would involve the partial formation of a new bond between the proton and the substrate and the partial breaking of the N-H bond in the pyridinium ion.

Structural studies of pyridinium perchlorate and its derivatives reveal details about the interactions within the crystal lattice. For example, studies on pyridinium-3-carboxylic acid perchlorate have shown reversible phase transitions driven by the reorientation of the pyridinium cations and changes in hydrogen bonding. nih.gov Similarly, pyridinium perchlorate itself undergoes pressure-induced phase transitions. desy.deresearchgate.net These studies, while not directly examining a catalytic reaction, provide valuable information on the intermolecular forces and structural dynamics that would influence the transition states of reactions involving this complex.

Furthermore, density functional theory (DFT) calculations have been successfully employed to investigate the transition states of complex chemical reactions, including those involving perchlorate reduction catalyzed by metal complexes, which sometimes feature pyridine-derived ligands. acs.orgnih.gov Similar computational approaches could be applied to model the transition states of reactions catalyzed by pyridinium perchlorate to elucidate the reaction mechanism at a molecular level.

Redox Chemistry and Oxygen Atom Transfer Pathways

The perchlorate anion (ClO₄⁻) is a powerful oxidizing agent, containing chlorine in its highest oxidation state of +7. wikipedia.org However, it is often kinetically inert, especially in aqueous solution at room temperature. wikipedia.org The combination with pyridine in the perchloric acid-pyridine (1/2) complex can lead to interesting redox chemistry, including the potential for oxygen atom transfer (OAT).

Research has shown that the reduction of perchlorate can be catalyzed by certain transition metal complexes. In some of these systems, pyridine or its derivatives are used as ligands. For instance, rhenium-oxo complexes with oxazoline (B21484) ligands can catalyze the reduction of perchlorate via oxygen atom transfer. acs.orgnih.gov Iron(II) complexes with tris(2-pyridylmethyl)amine (B178826) (TPA) have also been shown to promote the reduction of perchlorate and facilitate the oxygenation of organic substrates. nih.gov These studies suggest that the coordination environment, which can include pyridine-like structures, plays a crucial role in activating the otherwise inert perchlorate anion for oxygen atom transfer.

Direct redox reactions between the pyridine ligand and the perchlorate anion have also been observed, particularly upon heating. Thermal decomposition studies of pyridine complexes of silver perchlorate show that redox reactions occur between the reducing pyridine ligand and the oxidizing perchlorate anion. mdpi.com This suggests that under certain conditions, the perchloric acid-pyridine (1/2) complex could undergo intramolecular redox reactions.

The pathway for oxygen atom transfer from perchlorate likely involves the coordination of the perchlorate anion to a Lewis acidic center, which could be a metal ion or even the proton of the pyridinium cation under specific conditions, to facilitate the cleavage of a Cl-O bond. The kinetic barrier for this process is typically high, but catalysis can lower this barrier, enabling the use of perchlorate as an oxygen atom source in chemical synthesis. wikipedia.org

Investigation of Perchlorate's Role in Oxidation Reactions

The perchlorate ion (ClO₄⁻), derived from perchloric acid, often plays a significant, though sometimes indirect, role in oxidation reactions involving pyridine and its derivatives. While perchloric acid itself is a powerful oxidizing agent, in many studied reactions, it primarily functions as a strong acid and a source of non-coordinating anions, which helps in maintaining a constant ionic strength of the medium. researchgate.netcalibrechem.com Its strong oxidizing properties are crucial for breaking down complex organic and inorganic matrices in analytical procedures, facilitating the complete dissolution of samples for elemental analysis. calibrechem.com

In kinetic studies of oxidation reactions, perchloric acid is frequently used as a catalyst. For instance, in the oxidation of D-Lactose by Cr(VI), the rate constant of the reaction was observed to increase with a higher concentration of perchloric acid. researchgate.net Similarly, it catalyzes the oxidation of benzyl (B1604629) alcohol by benzimidazolium fluorochromate. researchgate.net This catalytic effect is often attributed to the protonation of the substrate or the oxidant by the strong acid, making them more susceptible to reaction.

Table 1: Kinetic Data for the Oxidation of a Pyridine Derivative in Perchloric Acid Medium

| Reactant/Condition | Order of Reaction | Observation | Reference |

| Cerium(IV) [Ce(IV)] | First | The reaction rate is directly proportional to the concentration of the oxidant. | researchgate.net, sciencepublishinggroup.com |

| Pyridine Derivative [Py-F] | Less than unit | Indicates the involvement of the substrate in a pre-equilibrium step before the rate-determining step. | researchgate.net, sciencepublishinggroup.com |

| Hydrogen Ion [H⁺] | Negative fractional-first | Suggests that a deprotonated species is more reactive. | researchgate.net, sciencepublishinggroup.com |

| Ionic Strength (varied with NaClO₄) | Negligible effect | The rate is not significantly influenced by the concentration of inert electrolyte. | researchgate.net |

Electron Transfer Processes involving the Complex

The perchloric acid-pyridine system is implicated in proton-coupled electron transfer (PCET) processes, which are fundamental to many redox reactions. nih.gov In PCET, both a proton and an electron are exchanged, often in a concerted step. researchgate.net Perchloric acid has been shown to catalyze and promote electron transfer in various chemical systems. nih.gov For example, studies have demonstrated a linear relationship between the rate of electron transfer and the concentration of perchloric acid ([HClO₄]) in the quenching of [Ru*(bpy)₃]²⁺ luminescence, indicating that the electron transfer is first order in acid. nih.gov

The role of the acid is often to facilitate the transfer by protonating a substrate, which alters its reduction potential and makes the electron transfer more favorable. This principle is observed in the perchloric acid-promoted reduction of quinones by ferrocene (B1249389) derivatives. researchgate.net The acid protonates the quinone, making it a better electron acceptor.

While direct studies on the "Perchloric acid--pyridine (1/2)" complex itself are specific, the principles of PCET are broadly applicable. In such a complex, the pyridinium ion (C₅H₅NH⁺) would be present. Electron transfer could occur from an external reductant to the pyridinium ion or involve the perchlorate ion under specific conditions, although perchlorate is generally a poor oxidant unless heated or in a high concentration. The presence of a proton source (the pyridinium ion) and an electron acceptor/donor system sets the stage for potential PCET mechanisms. These processes are crucial in the homolytic activation of various bonds and in catalytic cycles for small molecule activation. nih.govresearchgate.net

Mechanisms of Pyridine Oxidation by Perchlorate Counterion

Pyridine is known to be relatively resistant to oxidation, even by strong oxidizing agents in an acidic aqueous medium. researchgate.net However, when oxidation does occur, the typical product is pyridine-N-oxide. researchgate.net The oxidation of pyridine by permanganate (B83412) in an aqueous acid perchlorate medium follows a simple second-order kinetic rate equation, being first order with respect to both the oxidant and pyridine. researchgate.net

In the context of the perchloric acid-pyridine system, the perchlorate counterion can act as the oxidant, particularly under forcing conditions. The mechanism would likely involve the transfer of an oxygen atom from the perchlorate ion to the nitrogen atom of the pyridine ring.

In studies involving more complex pyridine derivatives, such as N, N-dimethyl-N'-(pyridin-2-yl) formamidine (B1211174) (Py-F), oxidation by cerium(IV) in a perchloric acid solution leads to the cleavage of the pyridine ring. researchgate.netsciencepublishinggroup.com The final oxidation products were identified as 2-aminopyridine, dimethylamine, and carbon dioxide. researchgate.netsciencepublishinggroup.com This indicates that under strong oxidizing conditions in a perchloric acid medium, the pyridine ring itself can be broken down. The proposed mechanism involves the formation of a complex between the pyridine derivative and the oxidant (Ce(IV)), followed by an electron transfer to form a free radical intermediate. researchgate.netresearchgate.net Subsequent steps involving further oxidation and hydrolysis lead to the final products. researchgate.net The generation of a free radical was suggested by the polymerization of methanol (B129727) when it was added to the reaction mixture. researchgate.net

Table 2: Oxidation Products of Pyridine and its Derivatives

| Starting Material | Oxidizing System | Identified Product(s) | Reference |

| Pyridine | Permanganate in aqueous acid perchlorate | Pyridine-N-oxide | researchgate.net |

| N, N-dimethyl-N'-(pyridin-2-yl) formamidine | Cerium(IV) in aqueous perchloric acid | 2-aminopyridine, dimethylamine, carbon dioxide | researchgate.net, sciencepublishinggroup.com |

Applications of Perchloric Acid Pyridine 1/2 in Advanced Organic Synthesis

Catalytic Utility in C-C Bond Formation Reactions

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis. The perchloric acid-pyridine system, or more broadly, perchloric acid in the presence of pyridine-like structures, has proven to be a potent catalyst for such reactions.

Perchloric acid has been effectively utilized as a catalyst for the direct addition of β-dicarbonyl compounds to a variety of secondary alcohols and alkenes. nih.gov These reactions, which result in the formation of a new C-C bond, can be conducted efficiently in commercial solvents, yielding moderate to excellent results with water as the only byproduct. organic-chemistry.org Mechanistic studies, including kinetic analyses and racemization experiments, have demonstrated that the perchloric acid-catalyzed addition of a β-diketone to an alcohol proceeds unambiguously through an SN1 pathway. nih.govorganic-chemistry.org

Research has shown that even a low concentration (1 mol %) of perchloric acid is sufficient to catalyze these additions effectively. nih.gov The versatility of this catalytic system is highlighted by its effectiveness with a range of substrates.

Table 1: Perchloric Acid-Catalyzed Addition of Acetylacetone to 1-Phenylethanol

| Entry | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | HClO₄ | Dichloroethane | 17 | 94 | |

| 2 | HClO₄-SiO₂ | None | 6 | 99 | |

| 3 | TfOH | Dichloroethane | 17 | 85 | organic-chemistry.org |

This table is generated based on data presented in the referenced studies.

The acidic nature of the perchloric acid-pyridine system is instrumental in catalyzing various cyclization and rearrangement reactions. For instance, perchloric acid is used as a catalyst in multicomponent reactions (MCRs) to synthesize complex heterocyclic structures like imidazo[1,5-a]imidazoles from 5-aminoimidazole-4-carbonitrile, tert-butyl isocyanide, and various propargylic aldehydes. rsc.org These products can then undergo further rearrangements to form other valuable heterocyclic systems. rsc.org

Furthermore, the protonation of 1,2-diazepines with acids, including perchloric acid, leads to the formation of stable 1,2(4H)-diazepinium perchlorates. cdnsciencepub.com Under vigorous acidic conditions, these intermediates can rearrange to form substituted pyrazoles and pyridines. cdnsciencepub.com This reactivity showcases the role of perchloric acid in facilitating skeletal rearrangements of nitrogen-containing heterocycles.

Role as a Specialized Reagent in Functional Group Transformations

Beyond C-C bond formation, the perchloric acid-pyridine system acts as a specialized reagent for various functional group transformations, leveraging the strong oxidizing and acidic properties of perchloric acid.

In the presence of a strong oxidant like cerium(IV), the oxidation of pyridine (B92270) derivatives such as N, N-dimethyl-N'-(pyridin-2-yl) formamidine (B1211174) has been studied in aqueous perchloric acid solutions. researchgate.net The reaction kinetics show a dependence on the acid concentration, indicating its crucial role in the oxidation mechanism. researchgate.net Similarly, the oxidation of quinoline (B57606) to pyridine-2,3-dicarboxylic acid can be achieved using sodium chlorate (B79027) in an aqueous medium acidified with a mineral acid like perchloric acid. google.com

In reductive processes, the addition of perchloric acid has been observed to enhance the efficiency of certain reactions. For example, in the visible light-induced reductive debromination of phenacyl bromides, the presence of perchloric acid improves the reaction's efficiency. acs.org

The perchloric acid medium provides a suitable environment for electrophilic halogenation of pyridine rings. The kinetics of the bromination of various substituted pyridinium (B92312) ions with hypobromous acid have been measured in aqueous perchloric acid. The reaction proceeds through the pyridinium cations, and the strong deactivation of the pyridinium cation towards electrophilic substitution necessitates these acidic conditions for the reaction to occur.

Homogeneous and Heterogeneous Catalysis

A significant advantage of the perchloric acid catalytic system is its adaptability to both homogeneous and heterogeneous reaction conditions.

In homogeneous catalysis , perchloric acid is dissolved in the reaction medium, as seen in the addition of β-dicarbonyl compounds to alcohols and alkenes. nih.gov It also serves as a catalyst for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine, aldehydes, and isocyanides in a methanolic solution. scispace.com

For heterogeneous catalysis , perchloric acid can be supported on solid materials like silica (B1680970) gel (HClO₄-SiO₂). organic-chemistry.orgresearchgate.net This supported catalyst has demonstrated high efficiency, often providing yields comparable to or even higher than its homogeneous counterpart. nih.govorganic-chemistry.org The key benefits of the heterogeneous catalyst include its reusability and the simplification of product purification. The silica-supported catalyst has been successfully recovered and reused for multiple reaction cycles without a significant loss of activity. nih.govorganic-chemistry.org This approach has been applied to various reactions, including the synthesis of polyfunctionalized pyridine derivatives, esterifications, and the preparation of 1,5-benzodiazepines and 4-thiazolidinones. researchgate.netresearchgate.netresearchgate.netmdpi.com The acidity of these solid catalysts can be characterized using techniques like pyridine-adsorbed FT-IR. researchgate.net

Development of Supported Perchloric Acid-Pyridine (1/2) Systems

The development of supported perchloric acid systems often involves the impregnation of a solid support with perchloric acid. While the direct immobilization of a pre-formed "Perchloric acid--pyridine (1/2)" complex is not extensively documented, the in-situ interaction between a supported acid and pyridine (either as a reactant, additive, or part of the product) is a key feature in several synthetic methodologies. The most common solid support for this purpose is silica (SiO₂), valued for its high surface area, mechanical stability, and porous nature, which allows for good accessibility of reactants to the catalytic sites. nih.govresearchgate.net

Other materials such as pumice and graphite (B72142) have also been explored as supports for perchloric acid, offering a cost-effective and stable platform for the catalyst. tandfonline.com In a related approach, the pyridine moiety itself can be part of the solid support. For instance, poly(4-vinylpyridine) has been used to support Brønsted acids, creating a solid acid catalyst with basic pyridine groups within the polymer backbone. researchgate.net

The preparation of these supported catalysts is typically straightforward. For silica-supported perchloric acid (HClO₄-SiO₂), the process generally involves the wet impregnation of silica gel with an aqueous solution of perchloric acid, followed by drying to remove the solvent. researchgate.net This method results in a solid, free-flowing powder that is easy to handle and can be readily used in various organic reactions. The interaction between the silica surface and perchloric acid is believed to involve hydrogen bonding, which helps to stabilize the acid on the support.

Comparison of Catalytic Efficiency and Reusability Across Phases

For instance, in the synthesis of polyfunctionalized pyridine derivatives, silica-supported perchloric acid has demonstrated high efficiency, leading to excellent product yields in short reaction times. researchgate.net A key advantage of the heterogeneous catalyst is the simplified work-up procedure, which often involves simple filtration to separate the catalyst from the reaction mixture. This contrasts sharply with homogeneous catalysis, where the separation of the catalyst from the product can be complex and costly.

The reusability of supported perchloric acid catalysts has been a focus of several studies. In many reported syntheses, the catalyst can be recovered, washed, and reused for multiple reaction cycles without a significant loss of activity. This recyclability is a crucial factor for the development of sustainable and economically viable chemical processes.

The following table summarizes the catalytic performance of silica-supported perchloric acid in the synthesis of 2-amino-4-phenyl-substituted-5,6-dihydrobenzo[h]quinoline-3-carbonitrile derivatives, highlighting the efficiency of this heterogeneous system. researchgate.net

Table 1: Catalytic Efficiency of Silica-Supported Perchloric Acid in Pyridine Synthesis researchgate.net

| Entry | Solvent | Catalyst Loading (mol%) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol (B145695) | 5 | 60 | 75 |

| 2 | Ethanol | 10 | 45 | 93 |

| 3 | Ethanol | 15 | 45 | 93 |

| 4 | Methanol (B129727) | 10 | 60 | 82 |

| 5 | Acetonitrile | 10 | 75 | 65 |

Reaction conditions: 1-tetralone (B52770) (1 mmol), substituted aldehyde (1 mmol), malononitrile (B47326) (1.2 mmol), ammonium (B1175870) acetate (B1210297) (1.5 mmol), under ultrasonic irradiation.

The data clearly indicates that silica-supported perchloric acid is a highly effective catalyst for this transformation, with optimal results achieved at a 10 mol% catalyst loading in ethanol.

Stereoselective Aspects of Catalysis

Stereoselectivity is a critical consideration in modern organic synthesis, particularly in the preparation of chiral molecules with specific biological activities. khanacademy.orgyoutube.com While the direct application of a supported "Perchloric acid--pyridine (1/2)" system in stereoselective catalysis is not a widely researched area, the individual components and related systems have shown potential in controlling stereochemical outcomes.

Pyridine and its derivatives are known to act as organocatalysts in a variety of stereoselective reactions. The nitrogen atom of the pyridine ring can act as a nucleophilic center or a basic site, influencing the transition state of a reaction and directing the stereochemical course.

In the context of supported acid catalysis, the solid support itself can play a role in stereoselectivity. The confined environment of the catalyst's pores can influence the orientation of substrates and intermediates, potentially leading to the preferential formation of one stereoisomer over another.

While specific examples of stereoselective catalysis using a supported perchloric acid-pyridine system are scarce, the principles of organocatalysis and heterogeneous catalysis suggest that such a system could be designed for stereoselective transformations. For example, the use of a chiral pyridine derivative in conjunction with a supported acid could potentially lead to an effective chiral catalytic system. Further research in this area is needed to explore the full potential of these systems in stereoselective synthesis.

Supramolecular Chemistry and Crystal Engineering with Perchloric Acid Pyridine 1/2

Design Principles for Self-Assembled Structures

The rational design of self-assembled structures hinges on understanding and controlling the interactions between molecular components. In the context of the perchloric acid-pyridine (1/2) system, key factors include the templating role of the perchlorate (B79767) anion and the conformational flexibility of the pyridine (B92270) ligand. These elements work in concert to direct the assembly of complex supramolecular architectures. The ability to design and create these structures is fundamental to developing new materials with tailored properties. rsc.orgnih.govnih.gov

Templating Effects of Perchlorate Anion

The perchlorate anion (ClO₄⁻) plays a crucial role in directing the formation of crystalline solids. rsc.org Its size, shape, and charge distribution allow it to act as a template, organizing surrounding molecules through a network of weak interactions. While often considered a weakly coordinating anion, the perchlorate anion can participate in hydrogen bonding, particularly with protonated pyridine moieties (pyridinium cations). researchgate.net These interactions, though subtle, can significantly influence the packing of molecules in the crystal lattice, favoring specific orientations and leading to predictable structural motifs. researchgate.net The decomposition of the perchlorate ion is a critical step in certain energetic applications, a process that can be influenced by the crystal lattice. nih.gov The anion's ability to interact with its environment is also evident in its adsorption behavior on surfaces. researchgate.net

In the presence of protonated pyridine, the perchlorate anion can engage in N-H···O hydrogen bonds, which are fundamental to the construction of extended networks. researchgate.net The tetrahedral geometry of the perchlorate anion allows it to act as a node, connecting multiple pyridinium (B92312) cations and propagating the structure in one, two, or three dimensions. The interplay of these hydrogen bonds with other non-covalent forces, such as π-π stacking between pyridine rings, dictates the final supramolecular architecture. researchgate.net

Influence of Pyridine Ligand Conformation on Assembly

The conformation of the pyridine ligand is another critical determinant in the self-assembly process. Pyridine, a simple aromatic heterocycle, can adopt various orientations within a crystal structure, influenced by factors such as steric hindrance and intermolecular interactions. nih.gov The nitrogen atom of the pyridine ring is a key functional group, capable of acting as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. rsc.org This versatility allows for the formation of a diverse range of supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions.

The orientation of the pyridine ring can influence the directionality of the resulting assembly. For instance, parallel stacking interactions between pyridine rings are a common feature in these crystal structures, and the geometry of these interactions is sensitive to the presence of hydrogen bonding. nih.gov The conformation of substituents on the pyridine ring can also introduce steric constraints or additional interaction sites, further guiding the self-assembly process. By modifying the pyridine ligand, it is possible to tune the resulting supramolecular architecture, leading to materials with different dimensionalities and properties. worktribe.com

Fabrication of Ordered Supramolecular Architectures

The principles of supramolecular chemistry and crystal engineering have been successfully applied to the fabrication of a variety of ordered architectures from perchloric acid and pyridine derivatives. rsc.orgnih.gov These range from simple one-dimensional chains to more complex two-dimensional layers and three-dimensional networks. acs.org The ability to control the dimensionality of the resulting structure is a key goal in materials science, as it directly impacts the physical and chemical properties of the material.

One-Dimensional Chain Formation

One-dimensional (1D) chains are among the most common supramolecular motifs observed in the perchloric acid-pyridine system. These chains are typically formed through the propagation of a repeating structural unit linked by non-covalent interactions. A prevalent motif involves the formation of hydrogen-bonded chains where pyridinium cations are linked to perchlorate anions. researchgate.net For example, a 1D hydrogen-bonding supramolecular chain has been observed in the structure of 2-(2-Pyridylamino)pyridinium perchlorate. researchgate.net

| Compound | Key Interactions | Resulting 1D Motif |

| 2-(2-Pyridylamino)pyridinium perchlorate | N-H···O hydrogen bonds | Linear hydrogen-bonded chain researchgate.net |

| Tetra-n-Butylammonium Perchlorate | Columnar arrays of cations and anions | Columnar structures monash.edu |

Two-Dimensional Layered Structures

By introducing additional interaction sites or more complex pyridine-based ligands, it is possible to extend the supramolecular assembly from one to two dimensions, forming layered structures. rsc.org These two-dimensional (2D) layers are constructed from interconnected 1D chains or through the formation of a 2D network of non-covalent bonds within a plane.

The formation of 2D layers often involves a combination of hydrogen bonding and π-π stacking interactions. For instance, hydrogen bonds can link molecules into chains, and these chains can then be organized into layers through π-π stacking between the aromatic pyridine rings. researchgate.net The perchlorate anion can play a role in linking different chains or layers together through its ability to form multiple hydrogen bonds. The resulting layered structures can exhibit interesting properties, such as the ability to intercalate guest molecules between the layers.

| System | Inter-layer Interactions | Resulting 2D Architecture |

| (Hippurato-κO,O′)bis(1,10-phenanthroline-κN,N′)copper(II) perchlorate dihydrate | Hydrogen bonding and π–π stacking | Linked layers researchgate.net |

| Generic Pyridine-Perchlorate Systems | Combination of hydrogen bonds and other weak interactions | Planar networks |

Three-Dimensional Network Construction

The ultimate goal in crystal engineering is often the construction of robust, three-dimensional (3D) networks with well-defined pores and channels. rsc.orgnih.gov In the perchloric acid-pyridine system, the formation of 3D networks is achieved through the use of multifunctional pyridine ligands or by exploiting the ability of the perchlorate anion to act as a multi-way connector.

These 3D frameworks are held together by a complex network of non-covalent interactions that extend in all three dimensions. Hydrogen bonding is a primary tool for constructing these networks, with the perchlorate anion often serving as a key node, linking multiple pyridinium units. The resulting structures can exhibit a wide range of topologies and can be designed to have specific properties, such as porosity for gas storage or catalytic activity. The careful selection of the pyridine-based building blocks and the reaction conditions is crucial for controlling the self-assembly process and achieving the desired 3D architecture. researchgate.net

| Building Blocks | Key Design Strategy | Resulting 3D Framework |

| Multifunctional Pyridine Ligands and Perchlorate Anions | Use of ligands with multiple binding sites to create extended connectivity. | Porous networks with defined channels. |

| Simple Pyridinium and Perchlorate Ions | Exploiting the multi-directional hydrogen bonding capabilities of the ions. | Interpenetrated or open frameworks. |

Modulation of Crystal Properties through Supramolecular Interactions

The crystal engineering of the perchloric acid-pyridine (1/2) system and its analogues is a prime example of how non-covalent interactions can be harnessed to control the solid-state architecture and, consequently, the properties of the resulting materials. The fundamental interaction in this system is the proton transfer from the strong perchloric acid to the basic nitrogen atom of the pyridine ring. This transfer results in the formation of an ionic salt composed of a pyridinium cation and a perchlorate anion. The subsequent arrangement of these ions in the crystal lattice is directed by a hierarchy of supramolecular interactions.

The primary and most influential interactions are the strong N⁺-H···O hydrogen bonds formed between the protonated pyridinium ring and the oxygen atoms of the perchlorate anion. These interactions are crucial in defining the primary structural motifs. For instance, in related structures, these hydrogen bonds, along with weaker C-H···O interactions, can link the cationic and anionic components into complex networks, such as chains or layers. nih.gov In the crystal structure of bis(pyridine-3-carboxylic acid-κN)silver(I) perchlorate, for example, complex cations are linked by hydrogen bonds into chains, which are then connected into a three-dimensional network through C—H⋯O hydrogen bonds and weak Ag⋯O interactions. nih.gov

Beyond these primary hydrogen bonds, other weaker interactions play a significant role in stabilizing the crystal packing. These include:

C-H···O Interactions: Weaker hydrogen bonds involving the carbon atoms of the pyridine ring and the oxygen atoms of the perchlorate anion act as auxiliary scaffolds, further stabilizing the three-dimensional architecture. nih.gov

The interplay of these interactions provides a powerful tool for modulating crystal properties. By systematically modifying the pyridine component (e.g., introducing functional groups) or changing crystallization conditions, it is possible to fine-tune the balance of these non-covalent forces. This tuning can lead to the formation of different supramolecular synthons—reliable and predictable hydrogen-bonding patterns—which in turn direct the assembly of distinct crystal structures. materialsciencejournal.org For example, competition between different hydrogen bond donors and acceptors can lead to the formation of polymorphs, as seen in cocrystals of hydroxybenzoic acids with acridine, a pyridine analogue. acs.org Furthermore, studies on related pyridinium perchlorate salts have shown that subtle changes in crystal packing can lead to phenomena such as reversible phase transitions at different temperatures, demonstrating a dynamic modulation of the crystal's physical properties. researchgate.net

The table below summarizes key supramolecular interactions observed in crystal structures containing pyridinium or its derivatives and perchlorate anions, illustrating the typical geometries that govern crystal assembly.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing | Reference |

| N⁺-H···O Hydrogen Bond | Pyridinium N-H | Perchlorate O | ~1.83 | Primary synthon formation, network direction | mdpi.com |

| O-H···O Hydrogen Bond | Carboxyl (on pyridine) | Carboxyl (on pyridine) | Varies | Dimer/chain formation | nih.gov |

| C-H···O Hydrogen Bond | Pyridine C-H | Perchlorate O | Varies | 3D network stabilization | nih.gov |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.4 - 3.7 | Stabilization of layered structures | nih.gov |

| Weak Ag···O Interaction | Silver(I) ion | Perchlorate O | 2.7 - 2.9 | Linking layers into 3D networks | nih.gov |

Applications in Materials Science (Excluding Bulk Physical Properties)